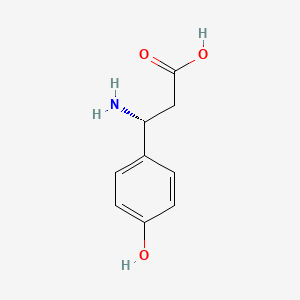

(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Description

Contextualization of Beta-Amino Acids in Modern Chemical Research

Beta-amino acids are structural isomers of the more common alpha-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. In modern chemical research, β-amino acids are of significant interest due to their unique structural properties and biological activities. They serve as crucial components in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but often exhibit enhanced stability against enzymatic degradation. The incorporation of β-amino acids into peptide chains can induce specific secondary structures, such as helices and turns, influencing their biological activity.

Importance of Stereochemistry in Amino Acid Derivative Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the study of amino acid derivatives. The biological activity of chiral molecules is often highly dependent on their specific stereoisomer, as enzymes and receptors in biological systems are themselves chiral. A classic example is the differing physiological effects of the (R) and (S) enantiomers of a drug. In the context of amino acid derivatives, controlling the stereochemistry is crucial for designing molecules that can interact with biological targets in a predictable and effective manner. The spatial orientation of the amino and carboxyl groups, as well as any side chains, dictates how the molecule will bind to its target and elicit a biological response.

Academic Relevance of (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid as a Model Compound and Chiral Synthon

This compound, also known as (R)-β-tyrosine, serves as an important model compound for studying the properties and reactions of chiral β-amino acids. Its well-defined stereocenter and functional groups—an amino group, a carboxylic acid, and a phenolic hydroxyl group—provide multiple sites for chemical modification. This makes it a versatile chiral synthon, a building block used to introduce a specific chiral center into a larger molecule during asymmetric synthesis. Its applications are particularly notable in the synthesis of complex natural products and pharmaceutically active compounds, where the precise control of stereochemistry is essential for achieving the desired biological activity. Recent research has highlighted its use as a scaffold for developing novel antimicrobial and anticancer agents. mdpi.com

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Melting Point | 236-240 °C (decomposes) chemimpex.com |

| Appearance | White to off-white powder |

| Solubility | Sparingly soluble in water |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. The following table outlines key spectroscopic data for this compound.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data available in various databases, showing characteristic peaks for aromatic, methine, and methylene (B1212753) protons. |

| ¹³C NMR | Displays signals corresponding to the nine carbon atoms, including the carboxyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry | The exact mass is 181.0739 g/mol . Mass spectra show characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Exhibits characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxyl), and aromatic C-H and C=C stretching vibrations. |

Application in Asymmetric Synthesis

The utility of this compound as a chiral synthon is demonstrated in its application in various asymmetric syntheses. One notable area is in the synthesis of β-lactams, which are core structural components of many important antibiotics. The chiral center of the starting material is transferred to the product, ensuring the desired stereochemistry.

While specific, detailed research findings on its direct use in complex syntheses are often proprietary or embedded in broader studies, its role as a precursor is well-established. For instance, derivatives of (R)-β-tyrosine are employed in the synthesis of peptidomimetics and other biologically active molecules where the 4-hydroxyphenyl group and the stereodefined amino acid backbone are key pharmacophoric elements.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPHNHPXFNEZBR-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Amino 3 4 Hydroxy Phenyl Propionic Acid

Chemoenzymatic Approaches to Enantioselective Synthesis

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce enantiomerically pure compounds. These biocatalytic transformations are increasingly favored for their mild reaction conditions and environmental compatibility.

Biocatalytic Transformations for Chiral Beta-Amino Acid Synthesis

The synthesis of chiral β-amino acids, including (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, often employs enzymes such as transaminases (TAs) and aminomutases. mbl.or.krresearchgate.net Transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mbl.or.kr For the synthesis of the target molecule, a prochiral β-keto acid or ester precursor can be asymmetrically aminated using an (R)-selective ω-transaminase. This direct approach can lead to high yields and excellent enantioselectivity from the corresponding ketone. mbl.or.kr

Another significant biocatalytic route is the use of aminomutases. Specifically, the biosynthesis of (R)-β-tyrosine (a common name for the target compound) can be achieved directly from L-tyrosine using a tyrosine aminomutase. ebi.ac.uk This enzymatic process rearranges the amino group from the α- to the β-position, offering a direct and efficient pathway to the desired (R)-enantiomer. ebi.ac.uk Kinetic resolution of a racemic mixture of the amino acid is also a viable strategy, where an enzyme selectively acts on one enantiomer, allowing for the separation of the desired (R)-isomer.

| Enzyme Class | Strategy | Substrate Example | Key Advantage |

|---|---|---|---|

| ω-Transaminase ((R)-selective) | Asymmetric Amination | 4-hydroxy-β-ketophenylpropionic acid | High enantioselectivity in a single step |

| Tyrosine Aminomutase | Isomerization | L-Tyrosine | Direct conversion from a natural amino acid ebi.ac.uk |

| Lipase/Protease | Kinetic Resolution | rac-3-Amino-3-(4-hydroxyphenyl)propionic acid ester | Separation of enantiomers from a racemic mixture |

Enzyme Screening and Engineering for Stereoselectivity in Amino Acid Production

The successful application of biocatalysis often hinges on the discovery or development of enzymes with the desired activity, stability, and stereoselectivity. Wild-type enzymes may not be optimal for industrial processes due to limitations such as low activity towards non-natural substrates or poor stability under process conditions. researchgate.net Consequently, enzyme screening and protein engineering are crucial for developing robust biocatalysts. mednexus.org

Screening of diverse microbial sources can identify novel transaminases or other enzymes with activity towards the specific precursors of this compound. Once a candidate enzyme is identified, its properties can be enhanced through protein engineering techniques like directed evolution and rational design. frontiersin.org For example, directed evolution has been successfully used to engineer transaminases for the synthesis of complex pharmaceutical intermediates like sitagliptin, by improving their activity towards bulky ketone substrates. researchgate.net Similar strategies can be applied to develop an (R)-selective transaminase tailored for the synthesis of the target molecule, enhancing its efficiency and making the process industrially viable. researchgate.netfrontiersin.org

Asymmetric Catalysis in Chemical Synthesis

Asymmetric catalysis provides a powerful alternative to enzymatic methods, using small chiral molecules or metal complexes to induce enantioselectivity in chemical reactions.

Organocatalytic Strategies for Beta-Amino Acid Formation

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. The asymmetric Mannich reaction is a prominent organocatalytic method for synthesizing chiral β-amino acids. rsc.org This reaction involves the addition of a nucleophile, such as an enolate derived from a ketone or ester, to an imine. Chiral bifunctional catalysts, like those derived from cinchona alkaloids or diamines, can effectively control the stereochemical outcome of the reaction, leading to high diastereo- and enantioselectivities. rsc.orgresearchgate.net While specific examples for the direct synthesis of this compound are not extensively detailed, the general applicability of this methodology allows for the design of a synthetic route starting from 4-hydroxybenzaldehyde, a suitable amine source, and a two-carbon nucleophile. organic-chemistry.org

Metal-Catalyzed Asymmetric Synthesis of Chiral Amino Acid Derivatives

Transition metal catalysis offers highly efficient and selective methods for the synthesis of chiral compounds. A key strategy for producing β-amino acids is the asymmetric hydrogenation of β-enamino esters or related unsaturated precursors. rsc.org Catalysts based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., TangPhos, BINAPINE), have demonstrated high efficacy in these transformations. acs.orgnih.gov The reaction typically proceeds with high conversion rates and excellent enantiomeric excesses (ee). For the synthesis of this compound, a corresponding N-protected β-aminoacrylate precursor could be hydrogenated to yield the desired product with high stereocontrol. acs.org

| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Rh-TangPhos | N-Aryl β-enamino esters | Up to 96.3% | acs.orgnih.gov |

| Rh-BINAPINE | (Z)-β-(acylamino)acrylates | Excellent | acs.org |

| Ru-BINAP | β-Ketoesters followed by reductive amination | High | General knowledge |

Chiral Auxiliary-Mediated Synthesis of Beta-Amino Acids

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

A well-established method involves the use of Evans oxazolidinone auxiliaries. princeton.edu An N-acyl oxazolidinone can undergo a stereoselective aldol (B89426) reaction or an alkylation to introduce the desired stereochemistry. For β-amino acids, a common route is the asymmetric addition of an enolate to an imine. princeton.edu

A specific and highly relevant example is the synthesis of the closely related (R)-3-Amino-3-(p-methoxyphenyl)propionic acid using a chiral pyrimidinone auxiliary derived from asparagine. orgsyn.org This multi-step synthesis involves the following key transformations:

Preparation of the Chiral Auxiliary: An (S)-asparagine-derived pyrimidinone is prepared and modified. orgsyn.org

Stereoselective C-C Bond Formation: The chiral heterocycle undergoes a palladium-catalyzed Heck-type reaction with 4-iodoanisole, establishing the β-aryl stereocenter with high diastereoselectivity. orgsyn.org

Hydrolysis and Deprotection: The resulting intermediate is then subjected to reductive ring opening and hydrolysis to release the target β-amino acid, with the methoxy (B1213986) group serving as a protected form of the final hydroxyl group. orgsyn.org

This methodology provides a robust and well-documented path to enantiomerically pure β-aryl-β-amino acids. orgsyn.org

Resolution Techniques for Enantiomeric Separation and Purification

The separation of enantiomers from a racemic mixture is a critical step in obtaining the optically pure (R)-3-Amino-3-(4-hydroxyphenyl)-propionic acid. The primary methods employed for this purpose are crystallization-based enantiomeric resolution and chromatographic separation on chiral stationary phases.

Crystallization-based methods are classical yet powerful techniques for resolving racemic mixtures on a large scale. These methods exploit the different physical properties of diastereomers or the selective crystallization of one enantiomer.

Diastereomeric Salt Formation

A widely used strategy for the resolution of racemic acids and amines is the formation of diastereomeric salts. pharmtech.com This method involves reacting the racemic 3-amino-3-(4-hydroxyphenyl)-propionic acid with a single enantiomer of a chiral resolving agent. Since the target compound is an amino acid, it possesses both an acidic carboxylic group and a basic amino group, allowing for reaction with either a chiral base or a chiral acid.

The reaction results in the formation of a pair of diastereomeric salts. Unlike enantiomers, diastereomers have distinct physical properties, such as solubility, which allows for their separation by fractional crystallization. pharmtech.com Once the diastereomeric salts are separated, the desired enantiomer of 3-amino-3-(4-hydroxyphenyl)-propionic acid can be recovered by treatment with an acid or base to break the salt.

Commonly used chiral resolving agents for such separations include naturally occurring acids like (+)-tartaric acid and its derivatives, as well as chiral bases. scispace.comlibretexts.org The selection of the appropriate resolving agent and crystallization solvent is crucial for achieving efficient separation and high enantiomeric purity. The process often requires optimization of conditions such as temperature, concentration, and solvent system.

Table 1: Common Chiral Resolving Agents for Diastereomeric Salt Formation

| Resolving Agent Type | Examples |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid |

| Chiral Bases | Brucine, Strychnine, Quinine, (R)-1-Phenylethylamine |

Preferential Crystallization

Preferential crystallization, also known as resolution by entrainment, is another effective method for separating enantiomers that crystallize as a conglomerate—a physical mixture of separate crystals of the two enantiomers. uni-halle.dersc.org This technique involves seeding a supersaturated solution of the racemic mixture with crystals of the desired enantiomer. This induces the crystallization of that enantiomer, while the other remains in solution. uni-halle.de

For this method to be successful, the compound must form a conglomerate, which is relatively rare for organic compounds. acs.org The process requires careful control of supersaturation and temperature to prevent the spontaneous nucleation of the undesired enantiomer. acs.org If the unwanted enantiomer can be racemized in situ, the theoretical yield of the desired enantiomer can exceed the initial 50%. psu.edu

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the separation of enantiomers. nih.gov The principle behind this method is the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

For the separation of β-amino acids like (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most widely used due to their broad applicability. researchgate.netnih.gov Columns like Chiralcel® and Chiralpak® are commercially available and offer a range of selectivities. researchgate.netresearchgate.net The chiral recognition mechanism of these CSPs often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. researchgate.net

Macrocyclic glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, also serve as effective chiral selectors for amino acids. sigmaaldrich.com These CSPs are particularly useful for the separation of underivatized amino acids in reversed-phase or polar organic modes. sigmaaldrich.com A study on the separation of tyrosine enantiomers, which are structurally similar to the target compound, demonstrated effective resolution using vancomycin as a chiral mobile phase additive, highlighting the potential for similar applications with β-tyrosine. nih.gov

The choice of the mobile phase is critical for achieving good separation and is highly dependent on the CSP and the analyte. A systematic screening of different CSPs and mobile phase compositions is often necessary to develop an optimal separation method.

Table 2: Common Chiral Stationary Phases for Amino Acid Separation

| CSP Type | Chiral Selector Examples |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) |

| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin |

| Crown Ether-based | Chiral crown ethers |

Total Synthesis Strategies of Complex Molecules Incorporating the Compound's Core Structure

(R)-3-Amino-3-(4-hydroxyphenyl)-propionic acid, also known as (R)-β-tyrosine, is a non-proteinogenic amino acid that is a key structural component of several biologically active natural products. nih.gov Its incorporation into these molecules is a critical aspect of their total synthesis.

One prominent family of natural products containing the (R)-β-tyrosine moiety is the chondramides. nih.gov These cyclodepsipeptides, isolated from the myxobacterium Chondromyces crocatus, exhibit potent cytotoxic activity. nih.gov The biosynthesis of chondramides involves the direct incorporation of (R)-β-tyrosine, which is formed from L-tyrosine by the action of a tyrosine aminomutase. nih.gov Synthetic strategies towards chondramides and their analogs often involve the preparation of the (R)-β-tyrosine unit as a key building block, which is then coupled with other fragments of the molecule.

Another important class of natural products featuring (R)-β-tyrosine is the jaspamides, also known as jasplakinolides. researchgate.net These cyclic depsipeptides are isolated from marine sponges and also exhibit significant biological activities, including cytotoxic, antifungal, and insecticidal properties. researchgate.net The total synthesis of jaspamide and its analogs has been a subject of considerable interest, with various synthetic routes developed to construct the complex macrocyclic structure. researchgate.netnih.govnih.gov These syntheses underscore the importance of having access to enantiomerically pure (R)-β-tyrosine to build the core structure of these potent natural products.

The total synthesis of these complex molecules highlights the significance of (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid as a chiral precursor. The development of efficient methods for its preparation in high enantiomeric purity is therefore crucial for advancing the synthesis and biological investigation of these and other related natural products.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for R 3 Amino 3 4 Hydroxy Phenyl Propionic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of the molecular structure and stereochemistry.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are foundational for determining the basic structure of (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms.

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms. Experiments like COSY (Correlation Spectroscopy) identify protons that are coupled to each other, helping to piece together the spin systems within the molecule. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range connections between protons and carbons (typically over two to three bonds). These techniques collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the propionic acid backbone attached to the 4-hydroxyphenyl group at the C3 position, along with the amino group at the same chiral center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 | ~173.0 |

| Phenolic Hydroxyl (-OH) | ~9.2 | - |

| Aromatic (C-H ortho to OH) | ~6.7 | ~115.0 |

| Aromatic (C-H meta to OH) | ~7.1 | ~129.0 |

| Aromatic (C ipso to OH) | - | ~156.0 |

| Aromatic (C ipso to C3) | - | ~131.0 |

| Chiral Center (C3-H) | ~4.1 (dd) | ~55.0 |

Note: These are predicted values based on structurally similar compounds. Actual values may vary based on experimental conditions.

While standard NMR can confirm the structure, it cannot distinguish between enantiomers as they are spectroscopically identical in an achiral environment. To determine the enantiomeric excess (ee), chiral auxiliary agents are used. Chiral NMR shift reagents, typically lanthanide complexes like Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are a key tool. libretexts.orgrsc.org

These reagents are Lewis acids that reversibly coordinate with Lewis basic sites on the analyte molecule, such as the amino and carboxyl groups of this compound. This interaction forms transient diastereomeric complexes. Due to the chiral nature of the shift reagent, the complexes formed with the (R) and (S) enantiomers are diastereomers and thus have different NMR spectra. The large magnetic anisotropy of the paramagnetic lanthanide ion induces significant changes in the chemical shifts of the analyte's protons, and crucially, the magnitude of this shift is different for each enantiomer. This results in the splitting of signals in the ¹H NMR spectrum, where separate peaks appear for the (R) and (S) enantiomers. The enantiomeric excess can then be accurately calculated by integrating the corresponding signals. libretexts.org

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is the gold standard for separating enantiomers and assessing enantiomeric purity with high accuracy and sensitivity. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the enantiomeric separation of non-volatile compounds like β-amino acids. The separation is achieved by using a column packed with a chiral stationary phase. For compounds similar to this compound, several types of CSPs are effective.

Pirkle-type CSPs, such as (R,R) Whelk-O1, which are based on a π-electron acceptor/π-electron donor model, have proven effective for separating the enantiomers of related β-amino acids. researchgate.net Another successful class of CSPs are the macrocyclic glycopeptides, like teicoplanin (used in Astec CHIROBIOTIC T columns), which offer multiple chiral recognition sites and are compatible with a range of mobile phases. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole, steric, and π-π interactions. By carefully optimizing the mobile phase composition, baseline separation of the (R) and (S) enantiomers can be achieved, allowing for precise quantification of enantiomeric purity.

Table 2: Typical Chiral HPLC Method Parameters for β-Amino Acid Analogs

| Parameter | Condition |

|---|---|

| Column | (R,R) Whelk-O1 or Chirobiotic T |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (TFA) mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm or 254 nm |

Note: These are typical starting conditions based on methods for similar compounds and would require optimization for this compound. researchgate.net

Gas Chromatography (GC) can also be used for enantiomeric analysis, but it requires the analyte to be volatile and thermally stable. Amino acids are non-volatile due to their zwitterionic nature. Therefore, a crucial prerequisite for chiral GC analysis of this compound is chemical derivatization to convert it into a volatile analog. sigmaaldrich.com

This is typically a two-step process:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst.

Acylation: The amino group and the phenolic hydroxyl group are acylated, for instance, using trifluoroacetic anhydride (B1165640) (TFAA), to block the active hydrogens and increase volatility. sigmaaldrich.com

The resulting volatile derivative can then be separated on a GC column containing a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz The differential interaction of the enantiomeric derivatives with the chiral phase allows for their separation and quantification.

X-ray Crystallography for Absolute Configuration Determination

While NMR with chiral auxiliaries and chiral chromatography can determine enantiomeric purity and assign configuration relative to a known standard, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides an exact three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom.

The process involves growing a high-quality single crystal of the enantiomerically pure this compound. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. To determine the absolute configuration, the phenomenon of anomalous dispersion (or anomalous scattering) is utilized. thieme-connect.de When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to small but measurable intensity differences between specific pairs of reflections known as Bijvoet pairs. By analyzing these differences, the absolute arrangement of atoms in space can be determined, providing unambiguous confirmation of the (R) configuration at the C3 chiral center. The refinement of the Flack parameter, which should approach zero for the correct enantiomer, is a key indicator in confirming the absolute structure. researchgate.net

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgnih.gov This differential absorption provides unique information about the three-dimensional structure of a molecule, making it an indispensable tool for the stereochemical confirmation of enantiomers like this compound.

The CD spectrum of a chiral molecule is highly sensitive to its absolute configuration. Enantiomers, which are non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. portlandpress.com For this compound, the key to its CD spectrum lies in the electronic transitions of its chromophores, which are the molecular groups that absorb light. The primary chromophores in this molecule are the phenyl ring of the 4-hydroxyphenyl group and the carboxyl group.

The aromatic side chain (4-hydroxyphenyl) gives rise to CD signals in the near-UV region (approximately 250-320 nm), while the carboxyl group contributes to the far-UV region (below 250 nm). nih.govspringernature.com The spatial arrangement of these chromophores relative to the chiral center at the C3 position dictates the sign and intensity of the observed CD bands, known as Cotton effects.

For the (R)-enantiomer, a specific pattern of positive and negative Cotton effects is expected. The analysis of the CD spectrum for this compound would involve dissolving the compound in a suitable solvent, such as methanol (B129727) or an aqueous buffer, and recording the spectrum across the UV range. The resulting spectrum would then be compared to either the spectrum of its (S)-enantiomer or to data from theoretical calculations to unequivocally confirm its (R)-configuration. For instance, a positive Cotton effect observed near 220 nm and a negative Cotton effect near 275 nm could be characteristic signatures confirming the (R)-stereochemistry at the C3 carbon.

Table 1: Illustrative CD Spectral Data for Stereochemical Confirmation

| Wavelength (nm) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (R)-enantiomer | Spectroscopic Assignment |

| ~275 | Negative | ¹Lₐ transition of the phenyl chromophore |

| ~220 | Positive | n → π* transition of the carboxyl group |

| ~195 | Negative | π → π* transition of the carboxyl group |

Mass Spectrometry for Precise Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₉H₁₁NO₃), which has a monoisotopic mass of 181.0739 g/mol . nih.gov

Methodologically, the analysis is often performed using electrospray ionization (ESI), a soft ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode. nih.govuni-muenster.de This parent ion can then be subjected to tandem mass spectrometry (MS/MS), where it is fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

The fragmentation of protonated this compound is expected to follow predictable pathways common to β-amino acids. scispace.com Key fragmentation events include:

Loss of water (H₂O): A neutral loss of 18 Da from the [M+H]⁺ ion, resulting from the carboxyl group.

Loss of formic acid (HCOOH): A neutral loss of 46 Da, which involves the entire carboxylic acid functional group. uni-muenster.de

Decarboxylation (loss of CO₂): A loss of 44 Da, although less common as a primary fragmentation from the protonated molecule compared to the loss of formic acid.

Cleavage adjacent to the amino group: This can lead to the formation of a stable benzylic cation. The cleavage of the C2-C3 bond would result in a fragment corresponding to the 4-hydroxystyrylamine ion.

By meticulously analyzing the masses of these fragment ions, the connectivity of the atoms within the molecule can be confirmed. For example, the presence of a prominent fragment ion resulting from the loss of 46 Da strongly supports the presence of a propionic acid moiety.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Analysis for C₉H₁₁NO₃

| Ion | Formula | Calculated m/z | Mass Difference (Da) | Proposed Fragmentation Pathway |

| [M+H]⁺ | [C₉H₁₂NO₃]⁺ | 182.0812 | - | Protonated parent molecule |

| [M+H - H₂O]⁺ | [C₉H₁₀NO₂]⁺ | 164.0706 | 18.0106 | Loss of water from the carboxylic acid group |

| [M+H - HCOOH]⁺ | [C₈H₁₀NO]⁺ | 136.0757 | 46.0055 | Loss of formic acid |

| [C₇H₈NO]⁺ | [C₇H₈NO]⁺ | 122.0600 | - | Cleavage of C2-C3 bond, loss of C₂H₄O₂ |

Computational and Theoretical Studies on R 3 Amino 3 4 Hydroxy Phenyl Propionic Acid

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems, offering a detailed view of geometry and electronic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry.

Methodologies such as the B3LYP functional combined with basis sets like 6-31G** are commonly utilized for geometry optimization. researchgate.net These calculations minimize the total energy of the molecule by adjusting the positions of its atoms, revealing precise information about bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most probable conformation of the molecule in a vacuum. This data is fundamental for understanding the molecule's intrinsic structural preferences, which influence its physical and chemical properties.

Table 1: Representative Geometric Parameters Calculated by DFT This table illustrates the types of data obtained from DFT geometry optimization for this compound. Actual values would be derived from specific computational outputs.

| Parameter Type | Atoms Involved | Description |

| Bond Length | C-C (propionic backbone) | The distance between carbon atoms in the main chain. |

| Bond Length | C-N (chiral center) | The length of the bond at the stereogenic center. |

| Bond Angle | O-C-O (carboxyl group) | The angle defining the geometry of the carboxylic acid functional group. |

| Dihedral Angle | N-Cα-Cβ-Cγ | The torsional angle that describes the conformation of the molecular backbone. |

| Dihedral Angle | Cα-C-C(aromatic)-C(aromatic) | The angle defining the orientation of the phenyl ring relative to the propionic acid chain. |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

For more precise electronic structure information, ab initio methods, such as Hartree-Fock (HF) theory, are implemented. researchgate.net While computationally more demanding than DFT, these methods are based on first principles without empirical parameterization, offering a high-accuracy benchmark.

These calculations provide a detailed picture of the electron distribution within the molecule. Key properties derived from ab initio studies include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, these methods are used to calculate the electrostatic potential surface and partial atomic charges, which are essential for understanding how the molecule will interact with other molecules and its environment.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in an aqueous solution. MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field.

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, CD)

Computational methods are instrumental in predicting and interpreting spectroscopic data. By calculating properties related to how the molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental results.

For this compound, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the assignment of experimental NMR spectra.

Given the chiral nature of the molecule, the prediction of its Circular Dichroism (CD) spectrum is particularly important. CD spectroscopy is highly sensitive to the stereochemistry of a molecule. Computational prediction of the CD spectrum provides a theoretical basis for confirming the absolute configuration (R or S) of the molecule by matching the calculated spectrum to the one measured experimentally.

Table 2: Computationally Predicted Spectroscopic Data This table outlines the types of spectroscopic properties that can be predicted for this compound using computational chemistry.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance |

| NMR | Chemical Shifts (¹H, ¹³C) | DFT (e.g., GIAO method) | Aids in the structural elucidation and assignment of experimental NMR signals. |

| IR / Raman | Vibrational Frequencies | DFT / HF | Correlates computational geometry with experimental vibrational spectra. |

| CD | Rotational Strengths / Spectrum | Time-Dependent DFT (TD-DFT) | Confirms the absolute stereochemistry of the chiral center. |

Computational Analysis of Chiral Recognition and Stereoselectivity Mechanisms

Understanding how a chiral molecule interacts differently with other chiral entities is fundamental in many areas of chemistry and biology. Computational analysis provides a molecular-level explanation for the mechanisms of chiral recognition.

For this compound, computational models can be used to investigate its interactions with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. The "three-point interaction model" is a key concept often explored in these studies, where stable binding and chiral discrimination require at least three points of interaction between the chiral molecule and the selector. nih.gov

Using methods like molecular docking or high-level quantum chemical calculations, researchers can compare the binding energies of the (R)-enantiomer versus the (S)-enantiomer with a specific chiral partner. These calculations can identify the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) responsible for stereoselectivity and explain why one enantiomer binds more strongly than the other. This analysis is crucial for designing systems for enantioselective separation or catalysis.

Role of R 3 Amino 3 4 Hydroxy Phenyl Propionic Acid As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Peptidomimetics and Non-Natural Peptides

The incorporation of β-amino acids like (R)-β-tyrosine into peptide sequences is a cornerstone strategy in the field of peptidomimetics. The primary goal is to create non-natural peptides or peptide-like molecules that mimic the structure and function of natural peptides but exhibit improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.goveurekaselect.com

Peptides constructed from β-amino acids, known as β-peptides or hybrid α,β-peptides, adopt unique and stable secondary structures, including helices, turns, and sheets, even in short sequences. acs.org This structural stability is a direct result of the more flexible backbone conferred by the additional methylene (B1212753) group in each residue. researchgate.net The incorporation of (R)-β-tyrosine can serve several purposes:

Proteolytic Resistance: The altered backbone structure of peptides containing β-amino acid residues renders them poor substrates for proteases, which are evolved to recognize and cleave peptide bonds between α-amino acids. This increased stability extends the in vivo half-life of peptide-based drug candidates. nih.govresearchgate.net

Conformational Control: The specific stereochemistry of (R)-β-tyrosine helps to induce predictable secondary structures. For instance, β-amino acids are known to be effective at mimicking β-turn conformations within a peptide chain. acs.org This is crucial for replicating the bioactive conformation of a natural peptide ligand, thereby ensuring high binding affinity to its biological target.

Structural Diversity: (R)-β-tyrosine expands the available chemical space for drug design. The position of the amino group on the β-carbon allows for different spatial arrangements of the side chain compared to its α-amino acid counterpart, potentially leading to novel interactions with biological receptors. nih.gov

A pertinent example of this approach is in the design of receptor-selective ligands. Research on analogues of the bombesin peptide, which binds to G-protein-coupled receptors, demonstrated that replacing an α-amino acid with a β-amino acid analogue, 3-amino-3-phenyl-propionic acid, induced high selectivity for the bombesin receptor subtype 3 (BRS-3). Molecular modeling suggested that the β³-residue effectively mimics a β-bend conformation, a critical structural motif for receptor binding. acs.org This highlights how β-amino acids like (R)-β-tyrosine can be strategically employed to fine-tune the structure and biological activity of peptides.

Table 1: Properties Conferred by Incorporating (R)-β-Tyrosine into Peptides

| Feature | Description | Reference |

|---|---|---|

| Enzymatic Stability | The β-peptide backbone is resistant to degradation by common proteases, increasing the molecule's biological half-life. | nih.govresearchgate.net |

| Secondary Structure | Induces stable, well-defined secondary structures such as helices and turns, which can mimic the bioactive conformation of natural peptides. | acs.org |

| Receptor Selectivity | The unique conformation can lead to more specific interactions with biological targets, enhancing receptor selectivity. | acs.org |

| Expanded Diversity | Provides novel spatial arrangements of side chains, offering new possibilities for designing molecules with unique binding properties. | nih.gov |

Application in the Synthesis of Chiral Heterocyclic Compounds

Chiral heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds. (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid serves as a valuable chiral precursor for the stereoselective synthesis of several classes of nitrogen-containing heterocycles, most notably β-lactams and pyrrolidinones. The inherent stereocenter of (R)-β-tyrosine is transferred to the final heterocyclic product, ensuring enantiopurity.

β-Lactam Synthesis: The 2-azetidinone, or β-lactam, ring is the core structural feature of penicillin and cephalosporin antibiotics. The most direct method for synthesizing a β-lactam from a β-amino acid is through intramolecular cyclization. This is typically achieved by treating the β-amino acid with a coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amino group to form the four-membered ring. nih.gov Using (R)-β-tyrosine as the starting material allows for the synthesis of 3-amino-4-aryl-β-lactams with defined stereochemistry at the C4 position, which is crucial for their biological activity. The stereoselective synthesis of β-lactams is a topic of great interest, with various methods developed to control the relative stereochemistry of substituents on the ring. nih.govnih.gov

Pyrrolidinone and Piperidinone Synthesis: Five-membered (pyrrolidinone) and six-membered (piperidine) heterocyclic systems are also common motifs in medicinal chemistry. mdpi.commmsl.cz Synthetic routes to these structures can be envisioned starting from (R)-β-tyrosine. For example, derivatives of (R)-β-tyrosine can be elaborated into linear precursors suitable for intramolecular cyclization strategies, such as reductive amination or ring-closing metathesis, to form these larger heterocyclic rings with the stereocenter derived from the parent amino acid controlling the stereochemical outcome of the final product. The synthesis of chiral pyrrolidinones from other amino acids, such as threonine, using methods like Dieckmann condensation, has been well-established and demonstrates the utility of amino acids as chiral templates for heterocycle synthesis. hbku.edu.qa

Table 2: Potential Chiral Heterocycles from (R)-β-Tyrosine

| Heterocycle Class | General Synthetic Strategy | Key Features |

|---|---|---|

| β-Lactams | Intramolecular cyclization of the β-amino acid using a dehydrating or coupling agent (e.g., DCC). | The stereocenter at C4 is directly derived from the C3 of (R)-β-tyrosine. Core of many antibiotics. |

| Pyrrolidinones | Elaboration of the amino acid into a γ-amino ester followed by intramolecular lactamization. | A versatile scaffold in medicinal chemistry. The stereocenter can direct further functionalization. |

| Piperidines | Conversion to a δ-amino carbonyl compound followed by reductive amination. | A common core in alkaloids and CNS-active drugs. Chirality is preserved from the starting material. |

Use in the Construction of Macrocyclic Structures with Defined Stereochemistry

Macrocycles are large ring structures that are frequently found in complex natural products with potent biological activities. The synthesis of macrocycles is challenging due to unfavorable entropic factors associated with ring closure. (R)-β-tyrosine is an ideal building block for inclusion in linear precursors destined for macrocyclization, as its defined stereochemistry and conformational preferences can pre-organize the precursor into a shape that facilitates the ring-closing reaction.

The β-amino acid backbone can induce turns and specific secondary structures, bringing the two ends of the linear precursor into proximity. acs.org This effect is critical in the synthesis of macrocyclic depsipeptides, where a macrolactamization (amide bond formation) or macrolactonization (ester bond formation) is the key ring-closing step.

The importance of the stereochemistry of the amino acid precursor in macrocyclization has been demonstrated in the synthesis of vancomycin (B549263) model structures. In one study, a linear precursor containing an (R)-configured amino acid related to tyrosine yielded a single macrocyclic product in high yield, whereas the corresponding (S)-configured precursor resulted in a mixture of atropisomers.

Stereocontrolled Synthesis of Complex Natural Product Analogues

(R)-β-tyrosine is not only a key component of several natural products but also a valuable starting point for the synthesis of their analogues. By systematically modifying the structure of the (R)-β-tyrosine unit, chemists can probe structure-activity relationships (SAR) and develop new compounds with improved potency, selectivity, or metabolic stability. The natural products jasplakinolide (also known as jaspamide) and the chondramides serve as excellent examples.

Jasplakinolide (Jaspamide) Analogues: Jasplakinolide is a potent cyclodepsipeptide isolated from a marine sponge that exhibits cytotoxic and actin-stabilizing properties. It contains an (R)-β-tyrosine residue within its macrocyclic core. Numerous synthetic efforts have focused on creating analogues of jasplakinolide to understand the role of each structural component. For example, analogues have been synthesized where the phenolic hydroxyl group of the β-tyrosine unit was converted to a methoxy (B1213986) group. This modification simplified the synthesis by eliminating the need for protecting groups and allowed for investigation into the importance of the phenolic hydroxyl for biological activity.

Chondramide Analogues: The chondramides are another class of cytotoxic cyclodepsipeptides whose structure is closely related to jasplakinolide. The biosynthesis of chondramides involves the direct incorporation of (R)-β-tyrosine, which is produced from L-tyrosine by the enzyme tyrosine aminomutase. nih.gov Synthetic chemists have leveraged this knowledge to create a library of chondramide A analogues with modifications specifically at the β-tyrosine unit. In one study, the 4-position of the aromatic ring of β-tyrosine was altered with various substituents. The synthesis involved preparing a series of modified cinnamic esters, which were then converted via asymmetric dihydroxylation and other stereocontrolled reactions into the desired non-natural β-tyrosine building blocks. These were then carried forward to produce the final macrocyclic analogues. Subsequent biological evaluation revealed that many of these analogues retained potent activity, indicating that the 4-position of the β-tyrosine ring is tolerant to structural changes.

Table 3: Examples of Natural Product Analogues Synthesized Using (R)-β-Tyrosine Derivatives

| Natural Product | Modified Unit | Purpose of Modification | Result |

|---|---|---|---|

| Jasplakinolide | β-Tyrosine | Changed phenolic -OH to -OCH₃ | Simplified synthesis and explored the role of the hydroxyl group in actin binding. |

| Chondramide A | β-Tyrosine | Varied substituents at the 4-position of the phenyl ring (e.g., -F, -Cl, -Br, -Me, -OMe) | Probed structure-activity relationships; many analogues retained high cytotoxicity. |

Derivatization and Functionalization Strategies for Research Applications

Modification of the Carboxyl Group

The carboxylic acid moiety is a primary site for modification, often aimed at improving cell permeability, altering solubility, or preparing the molecule for coupling reactions.

Esterification of the carboxyl group is a common strategy to mask its acidity, enhance its lipophilicity, and convert it into a more reactive intermediate for subsequent reactions. The resulting esters can serve as protecting groups or as key intermediates in the synthesis of more complex molecules.

A standard method for esterification is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid or hydrogen chloride. For instance, the synthesis of dimethyl esters from related di-propanoic acid structures has been achieved using an excess of methanol with a catalytic amount of sulfuric acid nih.gov. This approach is directly applicable to (R)-3-Amino-3-(4-hydroxyphenyl)propionic acid. Another common method involves the use of alkyl halides, such as tert-butyl bromide, to form tert-butyl esters, which are valuable in peptide synthesis as they can be cleaved under mild acidic conditions medchemexpress.com.

Table 1: Common Esterification Methods for (R)-3-Amino-3-(4-hydroxyphenyl)propionic acid

| Method | Reagents | Product Example | Purpose |

| Fischer Esterification | Methanol, Sulfuric Acid (catalyst) | Methyl (R)-3-amino-3-(4-hydroxyphenyl)propanoate | Increase lipophilicity, create intermediate for synthesis |

| Alkylation | tert-Butyl Bromide, Base | tert-Butyl (R)-3-amino-3-(4-hydroxyphenyl)propanoate | Carboxyl protection in peptide synthesis |

| Diazomethane Reaction | Diazomethane (CH₂N₂) | Methyl (R)-3-amino-3-(4-hydroxyphenyl)propanoate | Mild esterification, high yield, but hazardous reagent |

The formation of an amide bond by coupling the carboxyl group with a primary or secondary amine is one of the most fundamental transformations in medicinal chemistry and peptide science researchgate.net. This strategy allows for the incorporation of the (R)-3-amino-3-(4-hydroxyphenyl)propionic acid scaffold into peptide chains or for the attachment of various molecular probes.

To facilitate amide bond formation, the carboxylic acid must first be activated luxembourg-bio.com. This is typically achieved using coupling reagents that convert the hydroxyl of the carboxyl group into a better leaving group. The most common classes of coupling reagents include carbodiimides and onium salts luxembourg-bio.combachem.com.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with an amine to form the amide bond thermofisher.com. To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often included bachem.com.

Onium Salts: Phosphonium salts (e.g., PyBOP - benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate) and aminium/uronium salts (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that generate active esters in situ luxembourg-bio.com. These reagents often lead to higher yields and lower rates of racemization compared to carbodiimides, especially for sterically hindered substrates luxembourg-bio.com.

The general principle involves the reaction of the activated carboxylic acid with an amine, leading to the formation of the desired amide product researchgate.net.

Table 2: Selected Peptide Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Additive (if common) | Key Features |

| Carbodiimide | EDAC | HOBt or HOSu | Water-soluble byproducts, widely used bachem.comthermofisher.com. |

| Carbodiimide | DCC | HOBt or HOSu | Insoluble urea (B33335) byproduct, easy to remove by filtration bachem.com. |

| Onium (Aminium) | HATU | DIPEA (base) | High coupling efficiency, low racemization, suitable for difficult couplings luxembourg-bio.com. |

| Onium (Phosphonium) | PyBOP | DIPEA (base) | Generates active ester, stable, and effective luxembourg-bio.com. |

Modification of the Amino Group

The primary amino group is a key nucleophilic center, allowing for a variety of derivatization strategies to introduce new functional groups or to protect it during reactions at other sites.

Acylation of the amino group to form an amide is a common modification. This can be achieved using acyl chlorides or anhydrides, such as acetyl chloride or acetic anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct researchgate.net.

Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic and nucleophilic conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA) thermofisher.com.

Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis. It is introduced using Fmoc-Cl or Fmoc-OSu. The Fmoc group is stable to acidic conditions but is cleaved by bases, such as piperidine, making it orthogonal to the acid-labile Boc and side-chain protecting groups.

Alkylation of the primary amino group introduces alkyl substituents, converting it into a secondary or tertiary amine. This modification can significantly alter the basicity, nucleophilicity, and steric profile of the molecule. The direct alkylation of amines with alkyl halides is a classic method of forming carbon-nitrogen bonds wikipedia.org.

However, this reaction is often difficult to control. The primary amine product is typically more nucleophilic than the starting ammonia (B1221849) or amine, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts wikipedia.orgmsu.edumasterorganicchemistry.com.

To achieve selective mono-alkylation, alternative methods are often preferred:

Reductive Amination: This involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ to the corresponding alkylated amine. This is a highly effective method for creating secondary and tertiary amines.

Alkylation of Sulfonamides: The primary amine can be first converted to a sulfonamide (e.g., with tosyl chloride), which can then be selectively mono-alkylated. The sulfonamide group can subsequently be removed to yield the secondary amine.

These derivatization techniques are invaluable for creating libraries of compounds to study structure-activity relationships (SAR), where the size and nature of the N-alkyl group are systematically varied.

Modifications on the Hydroxyphenyl Moiety

The phenolic hydroxyl group on the aromatic ring offers another site for functionalization. Its modification can impact hydrogen bonding capabilities, solubility, and interaction with biological targets. The hydroxyl group is a versatile handle for various chemical reactions nih.gov.

Key modification strategies include:

O-Alkylation (Ether Formation): The phenolic hydroxyl group can be deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with an alkyl halide (Williamson ether synthesis) to form an ether. This modification removes the acidic proton and can increase the lipophilicity of the molecule.

O-Acylation (Ester Formation): Phenolic esters can be formed by reacting the hydroxyl group with an acyl chloride or anhydride in the presence of a base like pyridine. These esters can act as prodrugs, as they are often more stable than the parent phenol (B47542) but can be hydrolyzed in vivo to release the active compound.

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para-position is already occupied, reactions such as nitration, halogenation, or Friedel-Crafts acylation would occur at the positions ortho to the hydroxyl group. This allows for the introduction of additional substituents directly onto the aromatic ring, further expanding the molecular diversity of the derivatives.

Advancements in the Functionalization of (R)-3-Amino-3-(4-hydroxyphenyl)-propionic Acid for Research Applications

(R)-3-Amino-3-(4-hydroxyphenyl)-propionic acid , a notable beta-amino acid, is a compound of significant interest in various scientific domains. Its unique structural features, comprising a chiral center, a reactive phenolic hydroxyl group, and an aromatic ring, make it a versatile scaffold for chemical modification. The ability to selectively derivatize and functionalize this molecule is paramount for its application in the development of novel research tools and potential therapeutic agents. This article focuses on key chemical strategies employed to modify the phenolic hydroxyl group and tailor the properties of the aromatic ring of (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid.

1 Etherification and Esterification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid is a prime target for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties. Etherification and esterification are two of the most common and effective strategies to achieve this.

Etherification: The conversion of the phenolic hydroxyl group to an ether linkage is a valuable strategy to alter the compound's lipophilicity, steric bulk, and hydrogen-bonding capabilities. The Williamson ether synthesis is a classical and widely employed method for this transformation. This reaction typically involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide or other suitable electrophile.

For successful etherification of (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid, protection of the amino and carboxylic acid functionalities is often a necessary prerequisite to prevent unwanted side reactions. Common protecting groups for the amino group include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while the carboxylic acid is typically protected as an ester. Once protected, the phenolic hydroxyl group can be selectively targeted.

A general synthetic route for the O-alkylation of N-protected tyrosine, which serves as a close structural analog, involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). These conditions can be adapted for (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid derivatives.

| Reactant (N-protected β-amino acid) | Reagents | Product | Reference |

| N-Boc-(R)-3-amino-3-(4-hydroxyphenyl)-propionic acid methyl ester | 1. NaH, DMF; 2. RX (e.g., CH₃I, BnBr) | N-Boc-(R)-3-amino-3-(4-alkoxyphenyl)-propionic acid methyl ester | Analogous to tyrosine alkylation google.com |

| N-Fmoc-(R)-3-amino-3-(4-hydroxyphenyl)-propionic acid methyl ester | K₂CO₃, Acetone, R-X | N-Fmoc-(R)-3-amino-3-(4-alkoxyphenyl)-propionic acid methyl ester | Analogous to tyrosine alkylation researchgate.net |

Similar to etherification, protection of the amino and carboxyl groups is crucial for selective O-acylation. The reaction of the N-protected (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid ester with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields the corresponding phenolic ester.

Under acidic conditions, it is possible to achieve chemoselective O-acylation of unprotected hydroxyamino acids. For instance, L-tyrosine has been selectively O-acetylated using acetyl chloride in HCl-saturated glacial acetic acid. beilstein-journals.org This approach could potentially be applied to (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid, offering a more direct route to phenolic esters.

| Reactant (N-protected β-amino acid) | Reagents | Product | Reference |

| N-Boc-(R)-3-amino-3-(4-hydroxyphenyl)-propionic acid methyl ester | Acetyl chloride, Pyridine | N-Boc-(R)-3-amino-3-(4-acetoxyphenyl)-propionic acid methyl ester | Analogous to tyrosine acylation beilstein-journals.org |

| (R)-3-Amino-3-(4-hydroxyphenyl)-propionic acid | Acetic anhydride, HClO₄, Acetic acid | (R)-3-Amino-3-(4-acetoxyphenyl)-propionic acid | Analogous to tyrosine acylation beilstein-journals.org |

2 Electrophilic Aromatic Substitution for Tailoring Aromatic Ring Properties

The aromatic ring of (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid is activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl group. This reactivity allows for the introduction of various substituents onto the aromatic ring, thereby fine-tuning its electronic and steric properties. The hydroxyl group is an ortho-, para-directing activator. Since the para position is already substituted, electrophilic attack will primarily occur at the positions ortho to the hydroxyl group.

Halogenation: The introduction of halogen atoms (chlorine, bromine, iodine) onto the aromatic ring can significantly alter the compound's properties, including its lipophilicity and potential for forming halogen bonds. The halogenation of tyrosine, a structurally similar α-amino acid, has been well-documented and provides insights into the potential reactions for (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid.

Electrophilic halogenation of phenols typically requires a halogen source and, in some cases, a Lewis acid catalyst. For instance, the reaction of tyrosine with chlorine leads to the formation of 3-chlorotyrosine and subsequently 3,5-dichlorotyrosine. researchgate.net Similar reactivity would be expected for (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid, yielding mono- and di-halogenated products at the positions ortho to the hydroxyl group. The reaction conditions can be controlled to favor either mono- or di-substitution.

| Electrophilic Reagent | Catalyst | Expected Product(s) | Reference |

| Cl₂ | None | (R)-3-Amino-3-(3-chloro-4-hydroxyphenyl)-propionic acid and (R)-3-Amino-3-(3,5-dichloro-4-hydroxyphenyl)-propionic acid | Analogous to tyrosine chlorination researchgate.net |

| Br₂ | FeBr₃ | (R)-3-Amino-3-(3-bromo-4-hydroxyphenyl)-propionic acid and (R)-3-Amino-3-(3,5-dibromo-4-hydroxyphenyl)-propionic acid | General aromatic bromination wikipedia.org |

| I₂ | Oxidizing agent (e.g., HNO₃) | (R)-3-Amino-3-(3-iodo-4-hydroxyphenyl)-propionic acid | General aromatic iodination wikipedia.org |

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a powerful way to modify the electronic properties of the molecule, as the nitro group is strongly electron-withdrawing. Protein tyrosine nitration is a known biological process and has been studied chemically. nih.govnih.gov The nitration of tyrosine typically occurs at the ortho positions to the hydroxyl group.

The nitration of (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid can be achieved using nitrating agents such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The reaction would be expected to yield (R)-3-amino-3-(4-hydroxy-3-nitrophenyl)-propionic acid. The strongly acidic conditions may require protection of the amino and carboxyl groups to prevent undesired reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds with aromatic rings. However, these reactions often face challenges when applied to substrates with amino and hydroxyl groups, as these groups can react with the Lewis acid catalyst.

For Friedel-Crafts acylation of tyrosine derivatives, harsh conditions such as excess aluminum chloride (AlCl₃) at high temperatures have been used to achieve selective acylation of the aromatic ring over the amine. rsc.org More recently, palladium-catalyzed C-H acylation methods have been developed for tyrosine-containing peptides, offering a milder alternative. nih.govacs.org These advanced methods often utilize a directing group to achieve ortho-selectivity. Adapting such methodologies to (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid would require careful optimization of protecting groups and reaction conditions to achieve the desired regioselectivity and yield. The direct Friedel-Crafts alkylation of the unprotected amino acid is generally difficult due to the aforementioned side reactions.

The derivatization and functionalization of (R)-3-amino-3-(4-hydroxyphenyl)-propionic acid through etherification, esterification, and electrophilic aromatic substitution provide a rich toolbox for medicinal chemists and researchers. These strategies enable the systematic modification of its structure to explore its biological activities and develop novel molecular probes and therapeutic candidates. Further research into more selective and efficient synthetic methodologies will undoubtedly expand the utility of this versatile beta-amino acid.

Stereochemical Implications and Applications in Academic Research

Chiral Recognition in Academic Studies of Molecular Interactions

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a fundamental process in chemistry and biology. (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, with its defined stereocenter, phenolic hydroxyl group, carboxylic acid, and amino group, presents multiple points for stereospecific interactions.

Academic research into the chiral recognition of amino acids and their derivatives often employs chromatographic and spectroscopic techniques. In high-performance liquid chromatography (HPLC), chiral stationary phases (CSPs) are utilized to separate enantiomers. For compounds like this compound, CSPs based on macrocyclic glycopeptides, such as teicoplanin, have proven effective for the resolution of underivatized amino acid enantiomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. The stability of these complexes is influenced by a combination of hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions, leading to different retention times for the (R) and (S) enantiomers.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are also powerful tools for studying chiral recognition. In the presence of a chiral solvating agent or a chiral selector, such as a cyclodextrin (B1172386) or a crown ether, the NMR spectra of the enantiomers of a chiral compound can exhibit distinct chemical shifts. This differentiation arises from the formation of diastereomeric complexes with different geometries and interaction strengths. For aromatic amino acids, the phenyl ring can be included within the cavity of a cyclodextrin, while the amino and carboxyl groups can interact with the hydroxyl groups on the rim of the cyclodextrin through hydrogen bonding. The specific stereochemistry of this compound would dictate a unique set of interactions, leading to a specific recognition pattern.

Molecular imprinting is another technique that has been explored for the chiral recognition of β-amino acids. nih.gov Non-covalently molecularly imprinted polymers (MIPs) can be created with recognition sites that are complementary in shape, size, and functionality to a template molecule, such as an N-protected derivative of (R)-β-homophenylalanine. nih.gov The selectivity of these MIPs is based on the "lock-and-key" principle, where the imprinted polymer preferentially binds the enantiomer that was used as the template. Research in this area has shown that π-stacking interactions between the polymer and the analyte are crucial for efficient chiral separation. nih.gov

Table 1: Chiral Recognition Techniques and Their Application to Aromatic Amino Acids

| Technique | Chiral Selector/Agent | Key Interactions | Application Example |

| Chiral HPLC | Macrocyclic Glycopeptides (e.g., Teicoplanin) | Hydrogen bonding, π-π stacking, steric repulsion, inclusion complexation | Separation of underivatized amino acid enantiomers. |

| NMR Spectroscopy | Cyclodextrins, Crown Ethers | Inclusion complexation, hydrogen bonding, dipole-dipole interactions | Discrimination of tyrosine enantiomers in solution. |

| Molecular Imprinting | Functional monomers (e.g., methacrylic acid, 4-vinylpyridine) | Shape complementarity, hydrogen bonding, π-stacking | Chiral separation of β²-amino acids. nih.gov |

Stereodivergent Synthesis and its Academic Utility

Stereodivergent synthesis refers to a synthetic strategy that allows for the selective preparation of any stereoisomer of a product with multiple stereocenters, starting from a common precursor. This approach is of significant academic and practical importance as it provides access to the complete stereochemical landscape of a molecule, which is crucial for structure-activity relationship studies.

This compound, as a component of the "chiral pool," can serve as a valuable starting material in stereodivergent synthesis. The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as building blocks for the synthesis of more complex chiral molecules. nih.govnih.gov The inherent chirality of this compound can be used to control the stereochemistry of newly formed chiral centers.

A hypothetical application of this compound in a stereodivergent synthesis could involve its use as a chiral template. For instance, the amino and carboxyl groups could be protected, and the molecule could be subjected to a reaction that introduces a second stereocenter. The stereochemical outcome of this reaction would be influenced by the existing (R)-configured center. By carefully choosing the reaction conditions or reagents, it is often possible to favor the formation of one diastereomer over the other. To access the other diastereomers, one could either start with the (S)-enantiomer of the amino acid or employ a different synthetic route that proceeds through a different stereochemical pathway.

While specific examples of stereodivergent syntheses prominently featuring this compound are not extensively documented in dedicated studies, the principles of substrate-controlled diastereoselective reactions are well-established in the synthesis of β-amino acid derivatives. researchgate.netresearchgate.net For example, the alkylation of enolates derived from β-amino esters can proceed with high diastereoselectivity, with the stereochemical outcome being directed by the existing chiral center. By modifying the substituents on the nitrogen or the ester group, or by changing the reaction conditions, the facial selectivity of the enolate can sometimes be altered, leading to the opposite diastereomer.

The academic utility of such stereodivergent approaches lies in the ability to systematically synthesize all possible stereoisomers of a target molecule, which is essential for understanding how stereochemistry influences biological activity and molecular recognition phenomena.

Asymmetric Induction in Reactions Involving the Compound as a Chiral Ligand or Substrate

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, catalyst, or environment. This compound has the potential to be utilized in asymmetric induction in two primary ways: as a chiral substrate that directs the stereochemistry of a reaction on itself, or as a precursor to a chiral ligand for an asymmetric catalyst.

As a chiral substrate, the stereocenter of this compound can influence the stereochemical outcome of reactions at other positions in the molecule. This is a form of substrate-controlled asymmetric induction. For example, the reduction of a ketone or the addition of a nucleophile to an imine derivative of this amino acid could proceed with a high degree of diastereoselectivity. The chiral center would sterically hinder one face of the prochiral center, directing the incoming reagent to the opposite face. The extent of this induction would depend on the proximity of the reacting center to the stereocenter and the nature of the protecting groups and reagents used.

Furthermore, derivatives of this compound can be synthesized to act as chiral ligands in metal-catalyzed asymmetric reactions. Chiral ligands are crucial components of asymmetric catalysts, as they create a chiral environment around the metal center, which in turn leads to the enantioselective formation of the product. Amino acids are attractive precursors for chiral ligands due to their ready availability in enantiomerically pure forms and the presence of multiple coordination sites (the amino and carboxyl groups).

For instance, the amino and carboxyl groups of this compound could be modified to incorporate phosphine (B1218219) or other coordinating moieties, creating a chiral N,P-ligand. Such ligands have been shown to be effective in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic substitutions. The rigid backbone and the specific stereochemistry of the ligand derived from this compound would create a well-defined chiral pocket around the metal, enabling high levels of enantioselectivity.

Table 2: Potential Applications of this compound in Asymmetric Induction

| Application | Role of the Compound | Type of Asymmetric Induction | Potential Reaction | Expected Outcome |

| Diastereoselective Reduction | Chiral Substrate | Substrate-controlled | Reduction of a β-keto derivative | Formation of a diastereomerically enriched β-hydroxy-β-amino acid. |

| Asymmetric Hydrogenation | Chiral Ligand Precursor | Catalyst-controlled | Hydrogenation of a prochiral olefin | Formation of an enantiomerically enriched product. |